molecular formula C21H16N2O4 B7458774 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

カタログ番号 B7458774
分子量: 360.4 g/mol
InChIキー: FKZMKYLPJCPWDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid, also known as PACAP-27, is a peptide that has been found to have various biological effects. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.

作用機序

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely distributed throughout the body, including the brain, immune system, and gastrointestinal tract. Upon binding to these receptors, 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid activates various signaling pathways, including the cAMP/PKA pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters, including acetylcholine, dopamine, and glutamate. It also has anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines. Additionally, 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been shown to increase blood flow and oxygen consumption in the brain, leading to improved cognitive function.

実験室実験の利点と制限

One advantage of using 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid in lab experiments is its stability. It is relatively stable in solution and can be stored for long periods of time without degradation. Additionally, it is easy to synthesize using the solid-phase peptide synthesis method. However, one limitation of using 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is its high cost, which may limit its use in large-scale experiments.

将来の方向性

There are several future directions for the study of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid. One area of research is the development of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid analogs with improved stability and potency. Additionally, the potential use of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease, warrants further investigation. Furthermore, the role of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid in the regulation of immune function and inflammation is an area of research that requires further exploration.

合成法

The synthesis of 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves the solid-phase peptide synthesis method. It begins by coupling the first amino acid, which is Fmoc-Asn(Trt)-OH, to a resin. The remaining amino acids are then added one by one, with each coupling step followed by deprotection of the Fmoc group. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

科学的研究の応用

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic effects. It has also been shown to improve cognitive function and memory. Additionally, 4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

特性

IUPAC Name

4-[(2-benzamidobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c24-19(14-6-2-1-3-7-14)23-18-9-5-4-8-17(18)20(25)22-16-12-10-15(11-13-16)21(26)27/h1-13H,(H,22,25)(H,23,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZMKYLPJCPWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。